molecular formula C12H16N2O2 B2950980 (3S)-3-Benzylmorpholine-4-carboxamide CAS No. 2408936-75-2

(3S)-3-Benzylmorpholine-4-carboxamide

Cat. No. B2950980
CAS RN: 2408936-75-2
M. Wt: 220.272
InChI Key: QGTRPFNNGHSASX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Benzylmorpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (3S)-3-Benzylmorpholine-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been reported to inhibit the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a number of biochemical and physiological effects. For instance, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and alleviate pain in animal models of neuropathic pain. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of (3S)-3-Benzylmorpholine-4-carboxamide is its potential use as a versatile chemical tool in the field of medicinal chemistry. It can be easily synthesized in the laboratory and has been shown to exhibit a wide range of biological activities. However, one of the limitations of this compound is its relatively low potency compared to other compounds in the same class. In addition, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of (3S)-3-Benzylmorpholine-4-carboxamide. One potential area of research is the development of more potent derivatives of this compound. In addition, further studies are needed to investigate its potential use as a diagnostic tool in medical imaging. Finally, there is a need for more in-depth studies to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities and has potential therapeutic applications in the treatment of cancer, inflammation, and pain. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of (3S)-3-Benzylmorpholine-4-carboxamide involves the reaction of morpholine with benzyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This synthesis method has been reported in a number of scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

(3S)-3-Benzylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In addition, this compound has been investigated for its potential use as a diagnostic tool in the field of medical imaging.

properties

IUPAC Name

(3S)-3-benzylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)14-6-7-16-9-11(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTRPFNNGHSASX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1C(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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